2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H14ClF3N4O and its molecular weight is 382.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H19ClF3N5 with a molecular weight of approximately 455.87 g/mol. The compound features a triazole ring which is known for its broad range of biological activities.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that the presence of the trifluoromethyl and chloro groups enhances the antimicrobial efficacy of triazoles. For instance, studies have shown that compounds with similar structures exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives with similar triazole frameworks have shown IC50 values in the low micromolar range against human cancer cell lines .
Anti-inflammatory Effects
Recent studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models. The structural features contributing to this activity include the electron-withdrawing groups which may enhance interaction with inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can often be correlated with their structural components:
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl Group | Enhances lipophilicity and permeability |
Chloro Substituent | Increases binding affinity to biological targets |
Dimethyl Phenyl Ring | Modulates electronic properties affecting receptor interactions |
Research indicates that modifications to these groups can lead to variations in potency and selectivity, making SAR studies essential for optimizing therapeutic profiles .
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported on a series of triazole derivatives where one compound demonstrated an IC50 value of 0.5 µM against breast cancer cell lines, attributed to its ability to inhibit tubulin polymerization .
- Antimicrobial Testing : In a comparative study, several triazole compounds were tested against Candida albicans, revealing that those with a similar pyridine structure had a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .
- In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O/c1-9-5-4-6-10(2)14(9)24-11(3)23-25(16(24)26)15-13(18)7-12(8-22-15)17(19,20)21/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLMMDGSMPMCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.